molecular formula C33H43FO7 B1670329 Dexamethasone cipecilate CAS No. 132245-57-9

Dexamethasone cipecilate

Cat. No.: B1670329
CAS No.: 132245-57-9
M. Wt: 570.7 g/mol
InChI Key: JPTKVJWWVFLEJL-GVPGRCOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone cipecilate, also known as NS-126, is a novel, highly lipophilic anti-inflammatory corticosteroid. NS-126 is a long-acting intranasal corticosteroid and a promising therapeutic agent for allergic rhinitis.

Scientific Research Applications

Dexamethasone cipecilate is a synthetic corticosteroid primarily used to treat allergic rhinitis . Its effectiveness stems from its active metabolite, DX-17-CPC, which forms after intranasal administration . Research indicates that this compound offers sustained local efficacy, making it suitable for once-daily use in managing allergic rhinitis .

Scientific Research Applications

Pharmacology and Metabolism
this compound (DX-CP) is a synthetic corticosteroid with the chemical name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate . The pharmacological action of DX-CP is mainly attributed to its active de-esterified metabolite, DX-17-CPC . In vitro studies on human liver microsomes and S9 fractions show that DX-17-CPC is the primary metabolite . Additionally, two epoxide metabolites, UK1 and UK2, have been identified in liver S9, with only UK1 detected in liver microsomes, suggesting the involvement of cytosolic enzymes in UK2 formation . In human nasal mucosa, DX-CP is mainly converted to DX-17-CPC via carboxylesterase-2 (CES2) .

Clinical Studies
Clinical trials have demonstrated the efficacy and safety of this compound in treating allergic rhinitis . A study involving patients with perennial allergic rhinitis showed that once-daily administration of this compound effectively suppresses nasal symptoms . Specifically, 200 μg of this compound or a placebo was administered once daily for seven days, with efficacy evaluated 23 hours post-dose each day . The results indicated a significant difference between the this compound group (69.2%) and the placebo group (15.4%) in the percentage of patients experiencing sustained efficacy over 24 hours (p = 0.015) .

Impact on Circadian Clock
Research in mice suggests that glucocorticoids, including this compound, can influence the nasal circadian clock .

Data Table: this compound Overview

PropertyDescription
Chemical Name9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate
Primary UseTreatment of allergic rhinitis
Active MetaboliteDX-17-CPC
AdministrationIntranasal
MetabolismPrimarily metabolized into DX-17-CPC in the liver and nasal mucosa
Key Metabolizing EnzymeCarboxylesterase-2 (CES2) in nasal mucosa
Dosage200 μg once daily in clinical studies
EfficacyDemonstrated sustainable local efficacy with once-daily administration

Case Studies

Efficacy in Allergic Rhinitis Patients
In a randomized, placebo-controlled, double-blind study, 28 patients with perennial allergic rhinitis were administered either 200 μg of this compound or a placebo once daily for 7 days . The efficacy was evaluated based on the suppression of immediate nasal symptoms 23 hours after each dose. The results showed that this compound had a significantly higher percentage of patients with efficacy lasting for 24 hours compared to the placebo group .

Properties

CAS No.

132245-57-9

Molecular Formula

C33H43FO7

Molecular Weight

570.7 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate

InChI

InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1

InChI Key

JPTKVJWWVFLEJL-GVPGRCOTSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexamethasone cipecilate;  NS-126;  NS 126;  NS126.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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